molecular formula C22H29N3O4S B1228405 1-Methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-3-[oxo(1-piperidinyl)methyl]-4-quinolinone

1-Methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-3-[oxo(1-piperidinyl)methyl]-4-quinolinone

Cat. No.: B1228405
M. Wt: 431.6 g/mol
InChI Key: MVMQEGNWCVYQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-3-[oxo(1-piperidinyl)methyl]-4-quinolinone is an aromatic amide and a member of quinolines.

Scientific Research Applications

NR2B-Selective NMDA Receptor Antagonist

  • The compound identified as an orally active NR2B-subunit selective N-methyl-d-aspartate (NMDA) receptor antagonist demonstrates high selectivity for NR2B subunits containing NMDA receptors, indicating its potential in pain treatment research (Kawai et al., 2007).

Oxytocin Receptor Antagonist

  • This compound serves as a potent nonpeptide oxytocin receptor antagonist, showing high affinity and selectivity for human oxytocin receptors, making it useful for studying oxytocin receptor pharmacology in human and nonhuman primate tissues (Lemaire et al., 2002).

Synthesis of Heterocyclo-Quinolinol Derivatives

  • New series of heterocyclo-quinolinol derivatives, including this compound, have been synthesized for exploring structure-activity relationships and the effect of complexation with different metal cations on biologically active compounds (Hafez & Awad, 1992).

5-HT(6) Serotonin Receptor Ligands

  • Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, including this compound, have been identified with high binding affinities for 5-HT(6) receptor, offering insights into serotonin and dopamine receptor interactions (Park et al., 2011).

Anticancer Agent Synthesis and Evaluation

  • Synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, revealing potential as anticancer agents, highlight the need for further in vivo studies to ascertain therapeutic usefulness (Rehman et al., 2018).

Cannabinoid Receptor Agonists

  • SCRAs including molecules based on this compound structure have been characterized, providing valuable analytical profiles for researchers and scientists dealing with new psychoactive substances in forensic and clinical investigations (Brandt et al., 2020).

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

1-methyl-6-(4-methylpiperidin-1-yl)sulfonyl-3-(piperidine-1-carbonyl)quinolin-4-one

InChI

InChI=1S/C22H29N3O4S/c1-16-8-12-25(13-9-16)30(28,29)17-6-7-20-18(14-17)21(26)19(15-23(20)2)22(27)24-10-4-3-5-11-24/h6-7,14-16H,3-5,8-13H2,1-2H3

InChI Key

MVMQEGNWCVYQOW-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C=C(C3=O)C(=O)N4CCCCC4)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C=C(C3=O)C(=O)N4CCCCC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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